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molecular formula C4H9AlCl2 B8387283 2-Methylpropylaluminum(2+);dichloride

2-Methylpropylaluminum(2+);dichloride

Cat. No. B8387283
M. Wt: 155.00 g/mol
InChI Key: NMVXHZSPDTXJSJ-UHFFFAOYSA-L
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Patent
US05412134

Procedure details

A solution of (2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone (0.5 g., 1.61 mmole) in toluene (1 ml.) was added dropwise to a solution of isobutylaluminum dichloride (0.71M in hexane, 3.41 ml., 2.42 mmole) at -78° C. The mixture was allowed to warm slowly to room temperature over 2 hours. After stirring for 30 minutes at room temperature, the mixture was allowed to stand at 0° C. overnight. After dilution with ethyl acetate, the reaction mixture was quenched with 10% hydrochloric acid. The organic phase was washed with brine, dried (magnesium sulfate) and the solvent evaporated to give [1S-(1α,2β,3β)]-3-hydroxy-1,2-cyclobutanedimethanol, dibenzyl ether; TLC (50% ethyl acetate/hexane) Rf =0.53.
Name
(2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH2:9][C@@H:10]1[C@@H:13]([CH2:14][O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:12][C:11]1=O)C1C=CC=CC=1.[Cl-].[Cl-].[CH2:26]([Al+2])C(C)C>C1(C)C=CC=CC=1>[CH2:16]([O:15][CH2:14][C:13]1[CH:10]=[CH:9][CH:26]=[CH:11][CH:12]=1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:1.2.3|

Inputs

Step One
Name
(2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC[C@H]1C(C[C@@H]1COCC1=CC=CC=C1)=O
Name
Quantity
3.41 mL
Type
reactant
Smiles
[Cl-].[Cl-].C(C(C)C)[Al+2]
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at 0° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After dilution with ethyl acetate, the reaction mixture was quenched with 10% hydrochloric acid
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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